molecular formula C5H7N7 B8072969 (2H-3,4'-bi-1,2,4-triazol-5-ylmethyl)amine

(2H-3,4'-bi-1,2,4-triazol-5-ylmethyl)amine

Cat. No.: B8072969
M. Wt: 165.16 g/mol
InChI Key: DQKHKYQWSXCONB-UHFFFAOYSA-N
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Description

(2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine is a compound with the molecular formula C5H7N7 It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine typically involves the reaction of appropriate triazole derivatives under controlled conditions. One common method includes the cyclization of hydrazine derivatives with nitriles or carboxylic acids, followed by functional group modifications to introduce the amine group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazole compounds.

Scientific Research Applications

(2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    3,5-Diamino-1,2,4-triazole:

    4-Amino-1,2,4-triazole: Known for its use as a herbicide and in various chemical syntheses.

Uniqueness

(2H-3,4’-bi-1,2,4-triazol-5-ylmethyl)amine stands out due to its bi-triazole structure, which can confer enhanced stability and unique reactivity compared to simpler triazole derivatives

Properties

IUPAC Name

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c6-1-4-9-5(11-10-4)12-2-7-8-3-12/h2-3H,1,6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHKYQWSXCONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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